3-Chloro-5-hydroxybenzamide
Overview
Description
3-Chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxybenzamide typically involves the chlorination of 5-hydroxybenzamide. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxybenzamide in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-5-hydroxybenzoquinone.
Reduction: Formation of 3-chloro-5-hydroxybenzylamine.
Substitution: Formation of 3-amino-5-hydroxybenzamide or 3-thio-5-hydroxybenzamide.
Scientific Research Applications
3-Chloro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of β-secretase (BACE), an enzyme involved in the pathogenesis of Alzheimer’s disease.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its inhibitory effects on specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxybenzamide involves its interaction with molecular targets such as β-secretase (BACE). By inhibiting this enzyme, the compound can potentially reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal substrate from accessing the site and thus blocking the enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
3-Chloro-2-hydroxybenzamide: Hydroxyl group at the second position.
5-Chloro-3-hydroxybenzamide: Chlorine atom at the fifth position.
Uniqueness
3-Chloro-5-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit β-secretase (BACE) makes it particularly valuable in neurological research and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-5-hydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOXYCUUMEOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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